molecular formula C8H8O3 B13895574 2-(2-Hydroxyethyl)-2,5-cyclohexadiene-1,4-dione

2-(2-Hydroxyethyl)-2,5-cyclohexadiene-1,4-dione

Cat. No.: B13895574
M. Wt: 152.15 g/mol
InChI Key: WHQBBZVPUDDZTH-UHFFFAOYSA-N
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Description

Hydroxyethyl-1,4-benzoquinone is a derivative of 1,4-benzoquinone, a class of organic compounds known for their vibrant colors and significant reactivity. These compounds are characterized by a six-membered ring with two carbonyl groups at the para positions. Hydroxyethyl-1,4-benzoquinone, specifically, has a hydroxyethyl group attached to the quinone structure, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyethyl-1,4-benzoquinone can be synthesized through various methods. One common approach involves the oxidation of hydroxyethylhydroquinone. This process typically uses oxidizing agents such as ceric ammonium nitrate or potassium dichromate under controlled conditions . The reaction is carried out in an appropriate solvent, such as acetic acid or water, at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

Industrial production of hydroxyethyl-1,4-benzoquinone often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and solvent, as well as the reaction temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Hydroxyethyl-1,4-benzoquinone undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex quinone derivatives.

    Reduction: It can be reduced back to hydroxyethylhydroquinone using reducing agents like sodium borohydride.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate, potassium dichromate, and hydrogen peroxide in solvents like acetic acid.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Hydroxyethyl-1,4-benzoquinone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other quinone derivatives and as a reagent in organic synthesis.

    Biology: Studied for its role in redox reactions and its potential as an electron carrier in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including its antioxidant properties and its role in inhibiting certain enzymes.

    Industry: Used in the production of dyes, pigments, and as a stabilizer in various industrial processes

Mechanism of Action

Hydroxyethyl-1,4-benzoquinone exerts its effects primarily through redox reactions. It can accept and donate electrons, making it an effective electron carrier. This property is crucial in biological systems where it participates in electron transport chains. The compound can also form adducts with thiol groups in proteins, affecting their function and activity .

Comparison with Similar Compounds

Hydroxyethyl-1,4-benzoquinone is similar to other quinones such as:

    1,4-Benzoquinone: The parent compound, which lacks the hydroxyethyl group.

    1,2-Benzoquinone: An isomer with carbonyl groups at the ortho positions.

    Naphthoquinones: Quinones with an extended aromatic system, such as lawsone and juglone.

    Anthraquinones: Larger quinone structures with three fused benzene rings, used in dyes and pigments.

Hydroxyethyl-1,4-benzoquinone is unique due to the presence of the hydroxyethyl group, which enhances its solubility and reactivity compared to its parent compound .

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

2-(2-hydroxyethyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H8O3/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5,9H,3-4H2

InChI Key

WHQBBZVPUDDZTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=CC1=O)CCO

Origin of Product

United States

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